2-phenyl-N-(4-phenylbutyl)cyclopropanecarboxamide
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Overview
Description
2-phenyl-N-(4-phenylbutyl)cyclopropanecarboxamide is a compound that belongs to the class of cyclopropane derivatives. Cyclopropane derivatives are known for their unique structural and chemical properties, which make them of significant interest in synthetic and pharmaceutical chemistry, as well as chemical biology . The compound’s structure includes a cyclopropane ring, which is a three-membered carbon ring, and this structural motif is widespread in natural products and is often essential for biological activities .
Preparation Methods
The synthesis of 2-phenyl-N-(4-phenylbutyl)cyclopropanecarboxamide can be achieved through various synthetic routes. One common method involves the reaction of cyclopropanecarboxylic acid with an appropriate amine, such as 4-phenylbutylamine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC). The reaction typically occurs under mild conditions and yields the desired cyclopropanecarboxamide derivative .
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of advanced purification techniques such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Scientific Research Applications
2-phenyl-N-(4-phenylbutyl)cyclopropanecarboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-phenyl-N-(4-phenylbutyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The cyclopropane ring’s strained structure allows it to interact with enzymes and proteins in unique ways, often leading to the inhibition or activation of specific biological pathways . The compound may bind to active sites on enzymes, altering their activity and affecting downstream signaling pathways .
Comparison with Similar Compounds
2-phenyl-N-(4-phenylbutyl)cyclopropanecarboxamide can be compared with other cyclopropane derivatives, such as:
N-[4-(2-phenylethynyl)phenyl]cyclopropanecarboxamide: This compound has a similar cyclopropane ring but differs in its substituents, leading to different biological activities and applications.
1-Cyclopropanecarboxamide, 2-phenyl-N-butyl-:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H23NO |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
2-phenyl-N-(4-phenylbutyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C20H23NO/c22-20(19-15-18(19)17-12-5-2-6-13-17)21-14-8-7-11-16-9-3-1-4-10-16/h1-6,9-10,12-13,18-19H,7-8,11,14-15H2,(H,21,22) |
InChI Key |
DTOJOQTXTNWPRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)NCCCCC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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